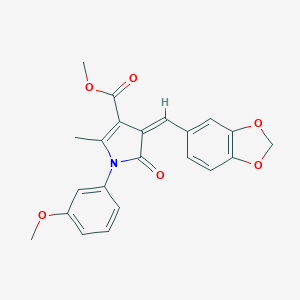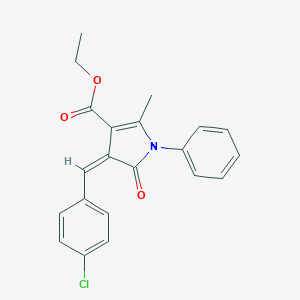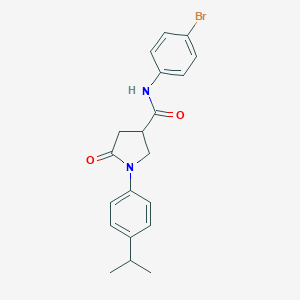![molecular formula C18H15F3N4O B299058 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. BTK is required for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
In preclinical studies, 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been shown to have potent activity against B-cell malignancies and autoimmune diseases. It has been shown to inhibit the proliferation and survival of cancer cells and to suppress the activity of immune cells that contribute to autoimmune diseases. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has also been shown to reduce the levels of inflammatory cytokines and chemokines in preclinical models of RA and lupus, suggesting that it may have anti-inflammatory effects in addition to its anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the lack of clinical data on the safety and efficacy of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide in humans, which will need to be addressed in future clinical trials.
未来方向
There are several future directions for the development of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide may lead to the discovery of new therapies for these diseases.
合成方法
The synthesis of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with 2-(trifluoromethyl)benzaldehyde in the presence of a base and a catalyst. The resulting product is then treated with an amine to form the final compound, 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide. The synthesis method has been reported in several publications and has been optimized to achieve high yields and purity.
科学研究应用
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and lupus. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been shown to inhibit the proliferation and survival of cancer cells and to suppress the activity of immune cells that contribute to autoimmune diseases.
属性
产品名称 |
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
|---|---|
分子式 |
C18H15F3N4O |
分子量 |
360.3 g/mol |
IUPAC 名称 |
2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O/c1-11-7-8-25-15(9-11)23-12(2)16(25)17(26)24-22-10-13-5-3-4-6-14(13)18(19,20)21/h3-10H,1-2H3,(H,24,26)/b22-10+ |
InChI 键 |
SMJGRMYWYKREBE-LSHDLFTRSA-N |
手性 SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F)C |
SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C |
规范 SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298978.png)
![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
